2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid is an organic compound with the molecular formula C12H15NO4 It is a derivative of butanoic acid and contains both a benzyloxycarbonyl group and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid typically involves the protection of amino acids followed by selective deprotection and functional group transformations. One common method involves the following steps:
Protection of the amino group: The amino group of the starting amino acid is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the carbamoyl group: The protected amino acid is then reacted with a suitable reagent to introduce the carbamoyl group.
Deprotection: The benzyloxycarbonyl group is selectively removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional groups. The carbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid
- 2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
- 2-{[(Benzyloxy)carbonyl]amino}acetic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid is unique due to the presence of both a benzyloxycarbonyl group and a carbamoyl group, which provide distinct reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Properties
CAS No. |
50516-14-8 |
---|---|
Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.3 |
Purity |
95 |
Origin of Product |
United States |
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